molecular formula C12H11NO3 B13572677 5-(2,6-Dimethylphenyl)isoxazole-3-carboxylic acid

5-(2,6-Dimethylphenyl)isoxazole-3-carboxylic acid

Cat. No.: B13572677
M. Wt: 217.22 g/mol
InChI Key: JMZCBUUTHMKSRP-UHFFFAOYSA-N
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Description

5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a 1,2-oxazole ring substituted with a 2,6-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dimethylphenylhydrazine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,2-oxazole-3-carboxylic acid
  • 5-(2-methylphenyl)-1,2-oxazole-3-carboxylic acid
  • 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the 2,6-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different properties and applications compared to similar compounds.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-8(2)11(7)10-6-9(12(14)15)13-16-10/h3-6H,1-2H3,(H,14,15)

InChI Key

JMZCBUUTHMKSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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